Cas no 1806930-04-0 (3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine)

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine
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- Inchi: 1S/C8H7BrF3NO/c1-14-7-4(2-9)6(8(11)12)13-3-5(7)10/h3,8H,2H2,1H3
- InChI Key: VPWPDMQDQROTLN-UHFFFAOYSA-N
- SMILES: BrCC1=C(C(=CN=C1C(F)F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- XLogP3: 2.1
- Topological Polar Surface Area: 22.1
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029035401-1g |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine |
1806930-04-0 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
Alichem | A029035401-250mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine |
1806930-04-0 | 95% | 250mg |
$950.60 | 2022-03-31 | |
Alichem | A029035401-500mg |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine |
1806930-04-0 | 95% | 500mg |
$1,634.45 | 2022-03-31 |
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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3. Back matter
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine
Introduction to 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine (CAS No. 1806930-04-0)
3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine (CAS No. 1806930-04-0) is a highly versatile and synthetically valuable intermediate in the field of pharmaceutical chemistry. This compound, characterized by its bromomethyl and difluoromethyl substituents on a pyridine backbone, has garnered significant attention due to its utility in the development of novel bioactive molecules. The presence of multiple functional groups makes it an attractive scaffold for further derivatization, enabling the construction of complex structures with potential therapeutic applications.
The bromomethyl group at the 3-position of the pyridine ring provides a reactive handle for nucleophilic substitution reactions, facilitating the introduction of diverse side chains. This reactivity is particularly useful in medicinal chemistry, where rapid and efficient functionalization is often required. Additionally, the difluoromethyl group, located at the 2-position, is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The 5-fluoro and 4-methoxy substituents further contribute to the compound's electronic properties and influence its interactions with biological systems.
In recent years, there has been a growing interest in fluorinated pyridines as key building blocks in drug discovery. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and selectivity of the molecule. Furthermore, fluorine substitution has been shown to improve pharmacokinetic properties, such as bioavailability and resistance to degradation by metabolic enzymes. The combination of these features makes 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine a valuable asset in the synthetic chemist's toolkit.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently targeted in oncology and inflammatory diseases. The pyridine core is a common motif in kinase inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with the enzyme active site. The specific substitution pattern of 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine allows for fine-tuning of these interactions, leading to high-affinity binders.
Recent studies have demonstrated the utility of this compound in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous biological processes and are emerging as important therapeutic targets. The ability to modulate PPIs with small molecules remains challenging due to the large surface areas and weak binding affinities involved. However, compounds like 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine offer a promising approach by providing a scaffold that can be tailored to interact with specific PPIs through rational chemical design.
The synthetic versatility of 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine extends beyond kinase inhibitors and PPI modulators. It has also been employed in the development of antiviral agents, where fluorinated pyridines have shown efficacy in inhibiting viral replication by disrupting essential viral enzymes or proteins. The bromomethyl group allows for easy conjugation with other bioactive molecules, enabling the creation of prodrugs or targeted delivery systems.
In conclusion, 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-methoxypyridine (CAS No. 1806930-04-0) is a multifaceted intermediate with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will undoubtedly play a pivotal role in advancing drug discovery efforts.
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